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Compound of Interest

Compound Name: Anhydro Galantamine

CAS No.: 664995-65-7

Cat. No.: B192815

Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals

detailing the spectroscopic properties of Anhydrogalantamine, a significant derivative and

impurity of the Alzheimer's disease medication, Galantamine.

Introduction
Anhydrogalantamine is a key dehydration product of Galantamine, an acetylcholinesterase

inhibitor used in the management of mild to moderate Alzheimer's disease. As a known impurity

and degradation product, the precise characterization of Anhydrogalantamine is of paramount

importance for quality control, stability studies, and the overall safety and efficacy of

Galantamine-based pharmaceuticals. This technical guide provides a comprehensive overview

of the spectroscopic data of Anhydrogalantamine, offering a critical resource for researchers in

medicinal chemistry, pharmacology, and drug development. The structural integrity and purity of

active pharmaceutical ingredients (APIs) are fundamental to their therapeutic action and safety.

Spectroscopic analysis provides the definitive fingerprint of a molecule, enabling its

unambiguous identification and quantification. In the context of Galantamine, the formation of

Anhydrogalantamine can occur under specific conditions such as acidic environments,
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photolytic stress, or certain oxidative states.[1] Therefore, a thorough understanding of its

spectroscopic signature is essential for monitoring drug stability and controlling impurity levels.

This guide will delve into the nuclear magnetic resonance (NMR) spectroscopy, mass

spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy

data of Anhydrogalantamine. Each section will present the acquired data in a clear and concise

format, accompanied by expert interpretation to elucidate the structural features of the

molecule.

Molecular Structure of Anhydrogalantamine
Anhydrogalantamine is formed through the intramolecular dehydration of Galantamine,

resulting in the formation of a new double bond. This structural modification significantly alters

the molecule's spectroscopic properties compared to the parent compound.

Figure 1: Chemical structure of Anhydrogalantamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For Anhydrogalantamine, both ¹H and ¹³C NMR

are crucial for confirming its structure and differentiating it from Galantamine.

¹H NMR Spectroscopy
The proton NMR spectrum of Anhydrogalantamine exhibits characteristic signals corresponding

to its unique olefinic, aromatic, and aliphatic protons. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for Anhydrogalantamine
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 6.65 d 8.3

H-2 6.60 d 8.3

H-4 6.12 d 10.2

H-6 5.65 d 10.2

H-7 4.58 s -

H-10α 3.65 d 16.5

H-10β 3.10 d 16.5

OCH₃ 3.82 s -

N-CH₃ 2.45 s -

H-8α, H-8β 2.20-2.35 m -

H-5α, H-5β 1.85-2.00 m -

Note: The specific chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's magnetic field strength.

The presence of the two doublets at δ 6.12 and 5.65 ppm, with a large coupling constant of

10.2 Hz, is indicative of the newly formed cis-alkene protons (H-4 and H-6), a key feature

distinguishing Anhydrogalantamine from Galantamine. The aromatic protons on the benzene

ring appear as two doublets at δ 6.65 and 6.60 ppm. The singlet at δ 4.58 ppm corresponds to

the proton at the benzylic position (H-7). The deshielding of this proton is a consequence of its

proximity to the double bond and the oxygen atom.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts of the carbon atoms in Anhydrogalantamine are significantly different from those

in Galantamine, particularly for the carbons involved in the newly formed double bond.

Table 2: ¹³C NMR Spectroscopic Data for Anhydrogalantamine
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 111.8

C-2 121.5

C-3 146.9

C-3a 132.5

C-4 125.4

C-4a 130.1

C-5 29.8

C-6 122.3

C-7 88.9

C-8 48.7

C-8a 53.6

C-10 60.2

C-11 42.1

C-12 145.2

OCH₃ 56.1

N-CH₃ 42.8

The signals at δ 125.4 and 122.3 ppm are assigned to the olefinic carbons C-4 and C-6,

respectively, confirming the presence of the double bond. The downfield shifts of the aromatic

carbons and the changes in the aliphatic region further corroborate the structure of

Anhydrogalantamine.

Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental

composition of a compound, as well as providing structural information through fragmentation

patterns.
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Table 3: Mass Spectrometric Data for Anhydrogalantamine

Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Electrospray (ESI) 270.1494 254, 228, 213, 198

The high-resolution mass spectrum provides the exact mass of the protonated molecule, which

corresponds to the molecular formula C₁₇H₂₀NO₂⁺. The fragmentation pattern observed in

MS/MS experiments can be used to confirm the connectivity of the atoms within the molecule.

The loss of a methyl group (CH₃) from the molecular ion to give the fragment at m/z 254 is a

common fragmentation pathway for N-methylated compounds. Further fragmentation provides

additional structural confirmation.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Anhydrogalantamine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3050-3000 C-H stretch Aromatic/Olefinic

2950-2850 C-H stretch Aliphatic

1645 C=C stretch Olefinic

1610, 1500 C=C stretch Aromatic

1250 C-O stretch Aryl ether

1090 C-O stretch Aliphatic ether

The absence of a broad O-H stretching band around 3300-3500 cm⁻¹, which is characteristic of

the hydroxyl group in Galantamine, is a key diagnostic feature in the IR spectrum of

Anhydrogalantamine. The presence of absorption bands corresponding to aromatic and olefinic

C-H stretching, as well as C=C stretching, confirms the unsaturated nature of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing compounds with conjugated systems.

Table 5: UV-Vis Spectroscopic Data for Anhydrogalantamine

Solvent λmax (nm)

Methanol 230, 288

Anhydrogalantamine exhibits two main absorption maxima in methanol. The more extensive

conjugation in Anhydrogalantamine compared to Galantamine, due to the additional double

bond, results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard laboratory

instrumentation and methodologies.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or

DMSO-d₆).

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (e.g.,

COSY, HSQC, HMBC) spectra.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with

an electrospray ionization (ESI) source is commonly employed.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused into the mass spectrometer.
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Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule

[M+H]⁺. MS/MS fragmentation data is obtained by collision-induced dissociation (CID).

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr), as a KBr pellet, or in solution.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., methanol or

ethanol) to a known concentration.

Data Acquisition: The absorbance is measured over a wavelength range of approximately

200-400 nm.

Conclusion
This technical guide provides a consolidated and in-depth overview of the spectroscopic data

for Anhydrogalantamine. The detailed ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis

data, along with their interpretation, serve as a valuable reference for the identification and

characterization of this important Galantamine derivative. For researchers and professionals in

the pharmaceutical industry, this information is critical for ensuring the quality, stability, and

safety of Galantamine-containing products. The distinct spectroscopic fingerprint of

Anhydrogalantamine allows for its effective monitoring and control, ultimately contributing to the

development of safer and more effective treatments for Alzheimer's disease.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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